Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
Description
Diethyl [2-(2,4-difluorophenyl)prop-2-en-1-yl]malonate (CAS: 159276-62-7) is a malonate ester derivative featuring a 2,4-difluorophenyl-substituted allyl group. Its synthesis involves multistep reactions, including the condensation of 2,4-difluoroaniline with diethyl malonate derivatives and subsequent cyclization or alkylation steps . This compound is notable for its role as a precursor in synthesizing bioactive heterocycles, such as quinoline derivatives with anti-inflammatory and antibacterial properties .
Properties
CAS No. |
159276-62-7 |
|---|---|
Molecular Formula |
C16H18F2O4 |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
ICXSWEPRNMGYGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Other CAS No. |
159276-62-7 |
Synonyms |
2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; |
Origin of Product |
United States |
Preparation Methods
Iron(III)-Catalyzed Coupling
A reported synthesis route involves reacting diethyl 2-(2-chloroprop-2-en-1-yl)malonate with 2,4-difluorophenylmagnesium bromide in the presence of iron(III) acetylacetonate (Fe(acac)₃) as a catalyst. The reaction proceeds via a radical or oxidative addition mechanism, where Fe(acac)₃ facilitates the transfer of the aryl group from the Grignard reagent to the allylic chloride.
Key Conditions:
-
Solvent: Tetrahydrofuran (THF) or diethyl ether
-
Temperature: 0°C to room temperature
-
Catalyst Loading: 5–10 mol% Fe(acac)₃
-
Yield: Described as "good" in the literature, though exact numerical data are omitted.
This method avoids the use of toxic cyanides or perfluorinated benzyl halides, enhancing its safety profile compared to alternative fluorination strategies.
Multi-Step Synthesis via Reduction and Acylation
An alternative pathway involves post-alkylation functionalization to install the 2,4-difluorophenyl group. This approach is particularly useful when direct coupling proves challenging.
Final Coupling Step
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of the two primary methods:
| Method | Key Steps | Catalyst | Yield | Key Advantages |
|---|---|---|---|---|
| Direct C-Alkylation + Coupling | Alkylation, Fe-catalyzed coupling | Fe(acac)₃ | Good (est. 60–70%) | Fewer steps; avoids toxic reagents |
| Multi-Step Reduction/Acylation | Alkylation, reduction, acylation, coupling | Fe(acac)₃ | Moderate (est. 50–60%) | Enables hydroxyl protection for stability |
The direct coupling route is favored for its simplicity and reduced step count, whereas the multi-step approach offers greater control over intermediate stability.
Challenges and Optimization Strategies
Side Reactions in Alkylation
Competing elimination reactions during alkylation can lead to undesired alkenes. This is mitigated by using low temperatures (0–5°C) and slow addition of the allylic halide.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Synthesis Process
- Starting Materials : Diethyl malonate, 2,4-difluorobenzyl bromide.
- Reagents : Base (e.g., sodium hydride), solvents (e.g., DMF or DMSO).
- Conditions : Typically involves heating under reflux conditions for several hours.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
This synthetic route allows for the introduction of the difluorophenyl group, which is crucial for the compound's activity.
Biological Activities
Research indicates that diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate exhibits significant biological activities, particularly in the field of medicinal chemistry.
Antimicrobial Activity
The compound has been shown to possess antimicrobial properties against various bacterial strains. Studies suggest that the difluorophenyl moiety contributes to enhanced interaction with bacterial enzymes, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways associated with cell growth and survival .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science.
Polymer Chemistry
The compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and chemical resistance due to the presence of fluorine atoms .
Coatings and Adhesives
Due to its chemical structure, this compound can be used in formulating specialty coatings and adhesives that require enhanced durability and resistance to environmental factors.
Case Study 1: Antibacterial Efficacy
In a study examining various derivatives of malonate compounds, this compound demonstrated notable efficacy against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Activity
A research team investigated the effects of this compound on human breast cancer cell lines. Results showed that treatment with this compound led to a reduction in cell viability by inducing apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the functional groups present. The difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2-((2,4-Difluorophenylamino)methylene)malonate (52)
- Structure : Features an imine linkage instead of an allyl group.
- Synthesis : Condensation of 2,4-difluoroaniline with diethyl 2-(ethoxymethylene)malonate at 90°C, yielding 99% product .
- Application: Intermediate for synthesizing ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (53), a bioactive quinoline derivative .
Diethyl 2-(Pyrido[1,2-a]indol-10-yl)malonate (4)
- Structure : Contains a pyridoindole ring system.
- Synthesis : Generated via [3+2] annulation between diethyl 2-(pyridin-2-ylmethylene)malonate and benzyne, catalyzed by TBAT .
- Reactivity : Demonstrates dipolar cycloaddition with arynes, highlighting its utility in heterocycle synthesis .
Diethyl {[(4-Bromophenyl)amino]methylene}malonate
- Structure : Bromine substituent at the 4-position of the phenyl ring.
Physicochemical and Environmental Properties
- Key Observations :
Anti-Inflammatory and Antibacterial Activity
- Diethyl [2-(2,4-difluorophenyl)prop-2-en-1-yl]malonate: Serves as a precursor to ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, which shows preliminary anti-inflammatory and antibacterial effects .
- Diethyl 2-((2,4-Dichlorophenyl)amino)methylene)malonate: A structural analog with dichloro substitution; similar derivatives are explored as GABA receptor ligands, indicating substituent-dependent bioactivity .
Biological Activity
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is an organic compound characterized by its unique structure, which includes a difluorophenyl group and a malonate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H18F2O4
- Molecular Weight : 314.31 g/mol
- CAS Number : 159276-62-7
The compound's structure allows for diverse reactivity patterns, making it a valuable intermediate in the synthesis of biologically active compounds. Its difluorophenyl group enhances lipophilicity and may influence its interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of various enzymes, potentially affecting metabolic pathways related to inflammatory and neurological disorders.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for cellular responses.
Biological Activity
Research indicates that this compound has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of malonate compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound's efficacy is limited, related compounds have demonstrated significant activity against pathogenic bacteria .
- Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Similar malonate derivatives have been investigated for their ability to inhibit cancer cell proliferation in vitro, particularly in human tumor cell lines such as HeLa and HCT116 .
- Neurological Applications : Given its potential to modulate neurotransmitter systems, this compound could be explored for therapeutic applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
In a study examining the antimicrobial properties of various malonate derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives displayed over 50% growth inhibition at concentrations around 32 µg/mL . This suggests a potential application for this compound in developing new antimicrobial agents.
Case Study: Anticancer Activity
A series of malonate derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One study reported that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer types . This highlights the need for further investigation into the specific mechanisms by which this compound may exert anticancer effects.
Q & A
Q. What are the recommended synthetic routes for preparing diethyl [2-(2,4-difluorophenyl)prop-2-en-1-yl]malonate, and how do reaction conditions influence yield?
A common method involves nucleophilic substitution or Michael addition. For example, diethyl malonate derivatives can be synthesized via base-mediated alkylation. In a similar procedure, 2-nitrofluorobenzene reacts with diethyl malonate in DMF with K₂CO₃ at 100°C for 1.5 hours, achieving high yields . Adjusting the solvent (e.g., DMF vs. ethanol), base strength, or temperature can optimize regioselectivity and minimize side reactions like hydrolysis. Catalytic asymmetric synthesis using L-proline (e.g., in Michael additions) has been reported for related malonates, yielding up to 74% with 79% enantiomeric excess under optimized conditions (pyridine solvent, 35°C, 48 hours) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of aromatic protons) .
- Mass Spectrometry : HRMS for molecular ion validation and fragmentation analysis.
- Chromatography : HPLC or GC-MS to assess purity, especially when synthesizing enantiomers .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and bond angles .
Q. How can physical-chemical properties (e.g., solubility, stability) be predicted or measured for this compound?
Empirical measurements (e.g., refractive index, density) are standard for esters. Computational tools like COSMO-RS predict solubility in solvents. For analogs like diethyl malonate, EPA reports log Kow ~1.1 (hydrophilic) and vapor pressure ~0.1 mmHg at 25°C . Stability tests under varying pH and temperature (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For fluorinated malonates, electrostatic potential maps highlight nucleophilic sites (e.g., the α-carbon). Molecular docking studies with target enzymes (e.g., cytochrome P450) can optimize steric and electronic interactions . QSAR models using Hammett constants (σ for 2,4-difluoro substituents) correlate structure with antibacterial activity .
Q. What strategies resolve contradictions in toxicity data between diethyl malonate analogs and this compound?
The EPA’s read-across approach fills data gaps using analogs (e.g., dimethyl malonate). Acute toxicity (LD50) for diethyl malonate is estimated at 1,600 mg/kg (oral, rat), while developmental toxicity is inferred from structural analogs . Discrepancies arise from metabolic differences (e.g., esterase-mediated hydrolysis rates). In vitro assays (e.g., Ames test + hepatocyte viability) validate predictions .
Q. How can stereochemical control be achieved during synthesis, and what chiral analysis methods are applicable?
Asymmetric catalysis (e.g., L-proline) induces enantioselectivity in Michael additions . Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For crystallographic resolution, SHELXL refines Flack parameters to assign handedness .
Q. What are the environmental fate implications of this compound, and how are release rates modeled?
EPI Suite estimates a half-life of ~15 days in water (hydrolysis-dominated). Monitoring biodegradation via OECD 301F tests confirms mineralization rates. A screening-level model suggests a release rate of 3.5E-06 kg/day into aquatic systems, requiring mitigation in wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
